molecular formula C17H33NO3 B14668570 Pentanoic acid, 5-(dodecylamino)-5-oxo- CAS No. 41110-92-3

Pentanoic acid, 5-(dodecylamino)-5-oxo-

Cat. No.: B14668570
CAS No.: 41110-92-3
M. Wt: 299.4 g/mol
InChI Key: NRCFGNYHNNLKPW-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(dodecylamino)-5-oxo- , is a chemical compound with the molecular formula C17H33NO3, which functions as a key intermediate in organic and cosmetic research . Its structure, featuring a dodecylamino chain and a pentanoic acid moiety, makes it a subject of interest for developing new conditioning agents and surface-active materials. Researchers value this compound for its potential application in hair care formulations, where similar fatty acid derivatives are known to contribute to repairing damaged hair and improving manageability by interacting with keratin proteins . The molecular architecture of this compound suggests it may act by forming beneficial deposits on surfaces or bridging protein structures, thereby helping to restore integrity and function to damaged substrates . Beyond cosmetic science, it serves as a valuable synthon in organic synthesis, particularly for constructing more complex molecules bearing amide and carboxylic acid functional groups, which are prevalent in pharmaceuticals and specialty chemicals. The compound is offered for research purposes only and is not intended for diagnostic or therapeutic uses. Strictly for laboratory use by qualified professionals.

Properties

CAS No.

41110-92-3

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

5-(dodecylamino)-5-oxopentanoic acid

InChI

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(19)13-12-14-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21)

InChI Key

NRCFGNYHNNLKPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(dodecylamino)-5-oxo- typically involves the following steps:

    Formation of the Pentanoic Acid Backbone: This can be achieved through the oxidation of pentanol or the hydrolysis of pentanenitrile.

    Introduction of the Dodecylamino Group: This step involves the reaction of pentanoic acid with dodecylamine under acidic or basic conditions to form the amide bond.

    Oxidation to Introduce the Oxo Group: The final step involves the oxidation of the amide to introduce the oxo group at the fifth carbon position. Common oxidizing agents used include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of pentanoic acid, 5-(dodecylamino)-5-oxo- may involve large-scale synthesis using similar steps as described above but optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(dodecylamino)-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The dodecylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Pentanoic acid, 5-(dodecylamino)-5-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(dodecylamino)-5-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The dodecylamino group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5-(dodecylamino)-5-oxopentanoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Findings
Loxiglumide (CR 1505) C₂₆H₃₃Cl₂N₃O₅ 538.47 g/mol 3,4-Dichlorobenzoylamino; N-3-methoxypropyl-pentylamino Cholecystokinin antagonist; treats experimental pancreatitis (ED₅₀: 9–80 µmol/kg, i.p.)
5-[5-(Ethylsulfonyl)-2-hydroxyanilino]-5-oxopentanoic acid C₁₃H₁₇NO₆S 315.34 g/mol Ethylsulfonyl-hydroxyanilino Not explicitly stated; potential use in drug synthesis or sulfonamide-based therapeutics
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid C₁₃H₁₇NO₃ 247.29 g/mol 4-Methylphenylamino; 3-methyl Intermediate in organic synthesis; structural analog for bioactive molecule development
Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6-ylidene)amino)oxy)pentanoate C₂₄H₂₁N₃O₅ 431.45 g/mol Indoloquinazolinylidene-oxyamino; ethyl ester Studied for isomerism and ADME properties; potential anticancer agent
5-Aminolevulinic acid phosphate C₅H₁₂NO₇P 229.13 g/mol Phosphate ester; 5-amino Prodrug in photodynamic therapy (e.g., cervical wart treatment)

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Alkyl Chain Length: The dodecylamino group in the target compound likely enhances lipid solubility compared to shorter chains (e.g., ethylsulfonyl in ). This property may improve membrane permeability but reduce aqueous solubility, a trade-off observed in surfactants or prodrugs .
  • Aromatic vs. Aliphatic Groups: Loxiglumide’s dichlorobenzoylamino group contributes to its high affinity for cholecystokinin receptors, while aliphatic chains (e.g., 3-methyl in ) may favor metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(dodecylamino)-5-oxo-pentanoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via amide bond formation between dodecylamine and a pentanoic acid derivative. Activation of the carboxylic acid group (e.g., using EDC/NHS or DCC coupling agents) facilitates nucleophilic attack by the amine. Post-reaction purification via column chromatography or recrystallization ensures purity. Analytical validation (e.g., LC-MS or NMR) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., dodecyl chain CH2 groups, amide NH) and carbon backbone .
  • LC-MS : Confirms molecular weight and detects impurities .
  • FT-IR : Validates amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) functional groups.
    Cross-referencing with databases (e.g., PubChem, Lipid Maps) aids interpretation .

Q. What safety protocols are essential when handling this compound, given its long alkyl chain?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from potential dust/aerosols .
  • Flammability : Store away from ignition sources; the dodecyl chain may pose flammability risks similar to other long-chain acids .

Advanced Research Questions

Q. How does the dodecylamino group affect solubility and aggregation behavior in aqueous systems?

  • Methodological Answer : The hydrophobic dodecyl chain promotes micelle formation above the critical micelle concentration (CMC). Techniques like dynamic light scattering (DLS) or fluorescence spectroscopy (using pyrene probes) can quantify aggregation. Solubility in polar solvents (e.g., DMSO) should be compared to aqueous buffers to assess amphiphilicity .

Q. What are the dominant decomposition pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic/alkaline hydrolysis : The amide bond may cleave at extreme pH, releasing dodecylamine and pentanoic acid derivatives. Monitor via HPLC or pH-stability studies .
  • Thermal degradation : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) identifies decomposition temperatures. Store at 4°C in inert atmospheres to prolong stability .

Q. How can contradictions in reported bioactivity data for similar amino-oxo pentanoic acid derivatives be resolved?

  • Methodological Answer :

  • Purity Validation : Use orthogonal methods (e.g., NMR, LC-MS) to confirm compound integrity, as impurities (e.g., unreacted amine) may skew bioassays .
  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables. Meta-analyses of published data can identify trends obscured by methodological differences .

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